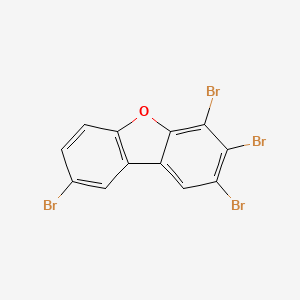

2,3,4,8-Tetrabromo-dibenzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,8-tetrabromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br4O/c13-5-1-2-9-6(3-5)7-4-8(14)10(15)11(16)12(7)17-9/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTXKXSOCQVGFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=CC(=C(C(=C3O2)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335662 | |

| Record name | 2,3,4,8-tetrabromo-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617707-87-6 | |

| Record name | 2,3,4,8-tetrabromo-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Formation Mechanisms of Tetrabromodibenzofurans

Thermal Processes and Combustion

Thermal processes are a significant source of unintentional formation of halogenated dibenzofurans.

Municipal solid waste incineration is a major source of polychlorinated dibenzofurans (PCDFs), and by extension, their brominated analogs like tetrabromodibenzofurans. nih.gov The formation of these compounds in incinerators can occur through "de novo" synthesis from particulate organic carbon and inorganic chlorides present in fly ash. dss.go.thscispace.com The temperature range of 250–400 °C is particularly favorable for the formation of PCDD/Fs. researchgate.net Studies have shown that dibenzofuran (B1670420) present on fly ash can be converted to polychlorinated dibenzofurans in a N2/O2/HCl atmosphere, with a preference for the formation of 2,3,7,8-substituted congeners. scispace.com While specific data on 2,3,4,8-Tetrabromodibenzofuran from waste incineration is limited in the provided results, the general mechanisms for PCDF formation are applicable.

PCDD/F Content in Ash from a Municipal Solid Waste Incinerator

| Incinerator Unit | Average PCDD/F Content (ng I-TEQ g⁻¹) | Temperature (°C) |

|---|---|---|

| Superheater (SH) | 0.102 | ~461 |

| Economizer (EC) | 0.788 | ~340 |

| Spray Dryer Absorber (SDA) | 0.210 | - |

| Fabric Filter (FF) | 1.95 | - |

| Fly Ash Pit (FAP) | 2.04 | - |

| Boiler (BR) | 0.0218 | ~914 (combustion chamber) |

This table shows the average PCDD/F content in ash samples from different units of a municipal solid waste incinerator. researchgate.net

Dibenzofurans are known to be released during events like forest fires. ekb.eg While direct measurements of 2,3,4,8-Tetrabromodibenzofuran from open burning and accidental fires are not detailed in the provided search results, the general understanding is that incomplete combustion of materials containing bromine and organic matter can lead to its formation.

Various industrial thermal processes contribute to the formation of halogenated dibenzofurans. acs.org Similar to waste incineration, these processes can provide the necessary precursors (carbon, bromine sources) and temperature conditions for the de novo synthesis or precursor condensation pathways that form tetrabromodibenzofurans.

The use of certain chemicals in textile processing can lead to the formation of halogenated compounds. For instance, the treatment of cotton fabrics with 3,3',4,4'-benzophenone tetracarboxylic dianhydride involves reactions that form ester bonds with cellulose. nih.gov While this specific example doesn't directly mention brominated dibenzofurans, it highlights the chemical transformations that occur during textile finishing, which could potentially lead to the formation of unintended byproducts if brominated compounds are present.

Studies have detected polychlorinated dibenzofurans (PCDFs) in the exhaust from vehicles, particularly those using leaded gasoline. nih.govepa.gov While unleaded gasoline vehicles with catalytic converters showed no detectable levels of PCDDs and PCDFs, their presence in the exhaust of cars burning leaded gasoline suggests that fuel additives can be a source of these compounds. epa.gov A study on gasoline- and diesel-fueled vehicles found that the mean PCDD/F I-TEQ emission factors were 0.101, 0.0688, and 0.912 ng I-TEQ/km for SUVs, diesel passenger vehicles, and heavy-duty diesel vehicles, respectively. epa.gov Although these studies focus on chlorinated compounds, the presence of brominated flame retardants in vehicle components and potentially in fuels could lead to the formation of brominated dibenzofurans like 2,3,4,8-Tetrabromodibenzofuran in automotive exhaust.

PCDD/F I-TEQ Emission Factors in Automotive Exhaust

| Vehicle Type | Mean PCDD/F I-TEQ Emission Factor (ng I-TEQ/km) |

|---|---|

| Sport Utility Vehicles (SUVs) | 0.101 |

| Diesel Passenger Vehicles (DPVs) | 0.0688 |

| Heavy Duty Diesel Vehicles (HDDV) | 0.912 |

This table shows the mean PCDD/F I-TEQ emission factors for different types of vehicles. epa.gov

Pyrolysis of Brominated Materials

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is a primary route for the formation of PBDFs. When materials containing brominated compounds are heated, they can break down and recombine to form these toxic substances.

Brominated flame retardants (BFRs) are a class of chemicals added to a wide range of consumer products, from electronics to furniture, to reduce their flammability. biointerfaceresearch.com Ironically, the thermal stress these BFR-treated products might experience during their lifecycle, such as in fires or during recycling, can lead to the formation of PBDD/Fs. nih.gov The process involves the release of bromine radicals from the BFRs, which can then react with other organic molecules to form the dibenzofuran structure. While specific studies on 2,3,4,8-Tetrabromodibenzofuran are not prominent, the general mechanism is well-established for the BFR class as a whole. researchgate.net

Many plastics, such as acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) commonly used in electronic housings, are treated with BFRs. nih.gov One of the most widely used BFRs is Tetrabromobisphenol A (TBBPA). researchgate.net The thermal treatment of plastics containing TBBPA and other brominated compounds is a known source of PBDD/Fs. nih.gov During the heating of these plastics, for example in recycling processes or when electronic waste is burned, the brominated compounds can degrade and react to form a variety of PBDF isomers. nih.govnih.gov

| Precursor Material | Conditions | Potential Outcome |

| Plastics with PBDEs | Thermal Stress (e.g., incineration, fire) | Formation of various PBDD/F isomers |

| ABS Plastic with TBBPA | Pyrolysis / Thermal Degradation | Generation of brominated phenols and subsequent PBDD/F formation |

| Printed Circuit Boards | Pyrolysis | Release of HBr and brominated aromatics, precursors to PBDD/Fs |

This table illustrates the general formation of PBDD/Fs from the pyrolysis of brominated plastics. Specific data on the yield of 2,3,4,8-Tetrabromodibenzofuran is not available in the reviewed literature.

Bromophenols are another significant class of precursors for the formation of PBDFs. These compounds can be present in the environment or formed as intermediate products during the breakdown of larger BFRs like TBBPA. nih.gov The thermal reaction of bromophenols can lead to the formation of PBDFs through condensation reactions. For instance, studies on the pyrolysis of 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol (B41969) have shown the formation of various PBDF isomers, including 2,4,8-tribromodibenzofuran and 2,4,6,8-tetrabromodibenzofuran. epa.govrsc.org These findings suggest a plausible pathway for the formation of the 2,3,4,8-isomer from correspondingly substituted bromophenol precursors.

By-product Generation during Chemical Synthesis

PBDFs, including tetrabromodibenzofurans, can be formed as unintentional by-products during the manufacturing of other chemicals. This is particularly relevant in the production of chlorinated or brominated organic compounds where reaction conditions such as high temperatures and the presence of a chlorine or bromine source can facilitate the formation of these contaminants. epa.gov For example, PBDD/Fs have been identified as contaminants in commercial BFR formulations. epa.gov While it is not a deliberate synthesis, the presence of 2,3,4,8-Tetrabromodibenzofuran as an impurity in other chemical products is a potential source.

Environmental Transformation Pathways Leading to Formation

Beyond direct formation in high-temperature processes, tetrabromodibenzofurans can also be formed in the environment through the transformation of other brominated compounds. One of the key environmental processes is photolysis, where sunlight can induce chemical reactions. The photolytic degradation of PBDEs in the environment can lead to the formation of lower-brominated PBDEs and, in some cases, PBDFs. pops.int For example, studies have shown that the photolysis of certain PBDEs in water can lead to the formation of dibromodibenzofurans. Furthermore, the oxidation of hydroxylated PBDEs by metal oxides, which are naturally present in soils and sediments, has been shown to produce tetrabromodibenzofurans, such as the 2,4,6,8-isomer. This suggests that natural environmental processes could contribute to the formation of 2,3,4,8-Tetrabromodibenzofuran from other brominated pollutants.

| Transformation Pathway | Precursor | Conditions | Potential Product |

| Photolysis | Polybrominated Diphenyl Ethers (PBDEs) | Sunlight in aqueous environments | Lower-brominated PBDEs and PBDFs |

| Oxidation | Hydroxylated PBDEs | Presence of metal oxides (e.g., in soil) | Tetrabromodibenzofuran isomers |

This table outlines potential environmental formation pathways for tetrabromodibenzofurans. Specific studies confirming the formation of the 2,3,4,8-isomer through these pathways were not identified in the reviewed literature.

2,3,4,8-Tetrabromodibenzofuran: A Focus on Formation Mechanisms and Influencing Factors

GAITHERSBURG, MD – The chemical compound 2,3,4,8-Tetrabromodibenzofuran (2,3,4,8-TeBDF) is a member of the polybrominated dibenzofurans (PBDFs), a group of compounds that are structurally similar to the well-known polychlorinated dibenzofurans (PCDFs). This article delves into the specific pathways of its formation, exploring both environmental degradation processes and potential biological routes, as well as the various factors that influence its generation.

The formation of tetrabromodibenzofurans, including the 2,3,4,8-TeBDF isomer, is often an unintended consequence of various chemical and thermal processes. Understanding these mechanisms is crucial for assessing their environmental presence.

Photodegradation Processes

One of the primary pathways for the formation of 2,3,4,8-TeBDF is through the photodegradation of polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants in a variety of consumer and industrial products. capes.gov.brnih.gov The exposure of PBDEs to ultraviolet (UV) irradiation, such as that present in sunlight, can lead to the breakdown of these larger molecules into smaller, and sometimes more toxic, compounds like PBDFs. nih.govacs.orgproquest.com

The process of photodegradation primarily involves reductive debromination, where bromine atoms are sequentially removed from the PBDE molecule. nih.gov Studies have shown that the rate of this degradation is influenced by the number and position of bromine substituents on the diphenyl ether structure. nih.gov For instance, the cleavage of the ether bond in certain lower brominated PBDEs can lead to the formation of PBDD/Fs, with some research indicating that BDE-153 can convert to 2,3,7,8-tetraBDD. aaqr.org The photodegradation of higher brominated PBDEs, such as decabromodiphenyl ether (BDE-209), has been observed to produce a range of lower brominated PBDEs and, subsequently, PBDFs. nih.gov The specific intermediates and final products can vary depending on the solvent or matrix in which the reaction occurs. nih.gov

Research has demonstrated that UV irradiation of various PBDE congeners, including BDE-153, BDE-154, and technical octabromodiphenyl ether mixtures, generates hydrodebrominated PBDEs and bromophenols. nih.govacs.org These bromophenols can then undergo further reactions to form PBDFs. The irradiation conditions, such as the wavelength and intensity of the UV light, play a significant role in the efficiency of this transformation. mdpi.com For example, studies using UV-LED technology have shown that different wavelengths can lead to varying degrees of PBDE degradation. mdpi.com

Potential Biogenic Formation Mechanisms

While photodegradation is a significant abiotic pathway, there is also evidence suggesting the potential for biogenic formation of tetrabromodibenzofurans. One proposed mechanism involves the enzymatic action of bromoperoxidases. These enzymes, found in various marine organisms, can catalyze the coupling of bromophenols, which are naturally produced by some algae and sponges. nih.govacs.org This enzymatic coupling could potentially lead to the formation of PBDFs in biological systems. However, it is important to note that naturally produced bromophenols typically have bromo-substituents in ortho- and para-positions, which can help distinguish them from photolytically formed bromophenols that may also have meta-substituents. nih.govacs.org

Influencing Factors on Tetrabromodibenzofuran Formation Profiles

The formation of 2,3,4,8-TeBDF and other PBDFs is not a simple, one-size-fits-all process. A multitude of factors can influence the reaction pathways and the resulting congener profiles.

Temperature Regimes

Temperature is a critical factor in the thermal formation of PBDFs. During the thermal treatment of plastics containing brominated flame retardants, the formation of PBDD/Fs is often observed, with the optimal temperature for PBDF formation being influenced by the surrounding material. capes.gov.br For instance, in the presence of a high-impact polystyrene (HIPS) polymer matrix, the optimal temperature for PBDF formation can shift to the depolymerization temperature of the HIPS itself, which is around 350–400°C. capes.gov.br In other contexts, such as the surface-mediated oxidation of bromophenols, maximum yields of PBDDs have been observed at higher temperatures than under pyrolytic conditions. nih.gov

Presence of Polymers and Synergistic Reactants

The polymer matrix in which PBDEs are incorporated can significantly impact the formation of PBDFs. The presence of high-impact polystyrene, for example, has been shown to enhance the total yield of PBDFs by a factor of seven and to promote selectivity towards PBDF formation. capes.gov.br The radical depolymerization of the polymer matrix can facilitate the exchange of hydrogen and bromine, leading to ring closure and the formation of PBDFs. capes.gov.br Additionally, the presence of synergistic reactants, such as antimony(III) oxide, which is often used in conjunction with brominated flame retardants, can increase the amounts of PBDD/Fs formed during thermal stress. capes.gov.brnih.gov

Catalytic Effects of Metals and Metal Oxides

The presence of certain metals and metal oxides can have a profound catalytic effect on the formation of PBDFs. Copper and its compounds, particularly copper(II) chloride (CuCl₂), have been identified as highly reactive catalysts for dioxin formation. researchgate.netnih.govaaqr.org Iron and zinc compounds also exhibit catalytic activity, though generally to a lesser extent than copper. aaqr.orgejnet.org Metal oxides such as CuO, Fe₂O₃, and ZnO can also promote the formation of PBDD/Fs, although their effect is typically much lower than their corresponding chlorides. aaqr.org The catalytic effect of these metals is often observed in the temperature range of 250 to 450°C. nih.gov

Studies on the oxidation of hydroxylated PBDEs have shown that iron and manganese oxides, such as goethite and MnOx, can mediate the formation of PBDD/Fs, including 2,4,6,8-TeBDF, under dry conditions. nih.govdocumentsdelivered.com This suggests an abiotic pathway for PBDD/F formation in the environment, given the ubiquity of these metal oxides. nih.govdocumentsdelivered.com

Role of Water and Oxygen Availability

The presence of water and oxygen can also influence the formation of PBDFs. In some scenarios, the presence of water vapor has been shown to promote the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), and a similar effect can be inferred for their brominated analogues. nih.gov Water can activate fly ash and react with chlorine (or bromine), influencing the equilibrium of reactions that lead to dioxin formation. nih.gov However, in other contexts, such as the oxidation of hydroxylated PBDEs by metal oxides, the presence of water has been found to greatly inhibit the formation of PBDD/Fs. nih.govdocumentsdelivered.com

The availability of oxygen is also a key factor. The oxidative thermal degradation of bromophenols in the presence of a catalyst and oxygen can lead to the formation of PBDDs and PBDFs. nih.gov The presence of oxygen can contribute to the regeneration of the catalytic surface, leading to higher yields of these compounds at higher temperatures. nih.gov

Interactive Data Table: Factors Influencing Tetrabromodibenzofuran Formation

| Factor | Influence on Formation | Key Findings |

| UV Irradiation | Promotes formation from PBDEs | Leads to reductive debromination and formation of bromophenol precursors. nih.govacs.orgnih.gov |

| Temperature | Varies depending on context | Optimal formation can be influenced by polymer depolymerization temperatures (e.g., 350-400°C for HIPS). capes.gov.br |

| Polymers | Enhances and directs formation | High-impact polystyrene can increase PBDF yield and selectivity. capes.gov.br |

| Metals/Metal Oxides | Catalyzes formation | Copper compounds are highly effective catalysts; iron and zinc also show activity. researchgate.netaaqr.org Metal oxides like goethite can mediate formation from OH-PBDEs. nih.govdocumentsdelivered.com |

| Water | Can promote or inhibit | May promote formation by activating fly ash but can inhibit formation from OH-PBDEs. nih.govdocumentsdelivered.comnih.gov |

| Oxygen | Can enhance formation | Presence can regenerate catalytic surfaces, leading to higher yields. nih.gov |

Analytical Methodologies for Tetrabromodibenzofuran Research

Advanced Chromatographic and Spectrometric Techniques

The analysis of 2,3,4,8-TeBDF necessitates powerful analytical instrumentation capable of separating it from other similar compounds and detecting it at very low concentrations.

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for the analysis of halogenated dibenzofurans like 2,3,4,8-TeBDF. waters.comnih.govnih.gov This technique offers exceptional selectivity and sensitivity, which are crucial for distinguishing between different isomers and accurately quantifying them in complex samples. waters.comnih.gov The high resolving power of the mass spectrometer allows for precise mass measurements, enabling the differentiation of target analytes from interfering matrix components. gcms.cz For instance, in the analysis of polybrominated diphenyl ethers (PBDEs) and related compounds in biological tissues, HRGC/HRMS has proven to be a reliable method. nih.gov The instrument is typically tuned to a resolution of over 10,000 to ensure the necessary specificity for regulatory monitoring of dioxins and furans. waters.com

Research Findings:

Studies on human serum have utilized HRGC/HRMS for the isomer-specific determination of related chlorinated compounds, demonstrating the technique's applicability for trace-level quantification. nih.gov

In the analysis of fish samples for PBDEs, HRGC/HRMS provided reliable and reproducible results, with method detection limits ranging from 5 pg/g to 93 pg/g for different homologue groups. nih.gov

The analysis of synthesized dibromobisphenol A (DiBBPA) in blood samples was successfully performed using HRGC/HRMS in selected ion monitoring mode, highlighting its capability in metabolic studies. researchgate.net

Electron-impact (EI) ionization is a common technique used in conjunction with mass spectrometry for the analysis of organic compounds. In EI-MS, high-energy electrons bombard the sample molecules, causing them to ionize and fragment. The resulting fragmentation pattern is often characteristic of the compound's structure, aiding in its identification. libretexts.org While EI can lead to extensive fragmentation, which might result in a weak or absent molecular ion peak, the pattern of fragment ions provides valuable structural information. libretexts.org For polyhalogenated compounds, EI-MS can be highly effective, and when combined with HRMS, it offers both high selectivity and sensitivity. nih.gov

Research Findings:

A study on organophosphorus flame retardants found that EI provided the best sensitivity for quantitative measurements compared to other ionization methods. nih.gov

The fragmentation patterns of various phthalazinone derivatives under EI conditions have been described, showcasing the utility of EI-MS in structural elucidation. raco.cat

The formation of 2-substituted benzo[b]furan ions in the EI mass spectra of certain dioxepine derivatives has been studied to understand fragmentation mechanisms. nih.gov

Negative chemical ionization (NCI) is a softer ionization technique compared to EI, often resulting in less fragmentation and a more prominent molecular ion or a characteristic adduct ion. This method is particularly well-suited for electronegative compounds, such as halogenated substances like 2,3,4,8-TeBDF. NCI-MS is known for its high sensitivity and specificity in detecting persistent halogenated compounds in environmental and biological samples. researcher.life However, for certain compounds, NCI spectra can be dominated by fragment ions, such as the loss of a substituent group. nih.gov

Research Findings:

Gas chromatography-negative chemical ionization mass spectrometry (GC-NCI-MS) is a preferred method for the trace analysis of toxic organics and their metabolites in human biological fluids. researcher.life

In the analysis of organophosphorus flame retardants, NCI spectra were generally dominated by the [M-R]⁻ ion (where R is a substituent). nih.gov

Recent developments in ionization techniques, such as capillary vibrating sharp-edge spray ionization (cVSSI) in negative ion mode, have shown significant increases in ion signal levels for tandem mass spectrometry applications, which could be beneficial for PBDD/F analysis. chemrxiv.org

Tandem mass spectrometry (MS/MS), particularly in the multiple reaction monitoring (MRM) mode, is a highly selective and sensitive technique for quantifying specific target compounds in complex mixtures. wikipedia.orgproteomics.com.au In an MRM experiment, a specific precursor ion (e.g., the molecular ion of 2,3,4,8-TeBDF) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. wikipedia.orgnih.gov This process, known as a "transition," significantly reduces background noise and enhances selectivity, making it ideal for trace quantitative analysis. proteomics.com.auwaters.com

Research Findings:

MRM has been successfully used to quantify proteins in complex biological samples with good repeatability (CV <10%) and linearity. nih.gov

In the analysis of polyhalogenated dioxins and furans in fire debris, a method was developed using approximately 50 MRM transitions to monitor 17 different PBDD and PBDF congener groups. waters.com

The sensitivity of MRM allows for the detection of peptides at femtomole concentrations in complex samples like plasma. proteomics.com.au

Interactive Data Table: Comparison of Mass Spectrometric Techniques for Tetrabromodibenzofuran Analysis

| Technique | Principle | Advantages for 2,3,4,8-TeBDF Analysis | Key Research Findings |

| HRGC/HRMS | Separates compounds by gas chromatography and detects them with a high-resolution mass spectrometer. waters.com | High selectivity and sensitivity, isomer-specific quantification. waters.comnih.gov | Method detection limits in the low pg/g range for related compounds in biota. nih.gov |

| EI-MS | Ionizes molecules using a high-energy electron beam, causing fragmentation. libretexts.org | Provides characteristic fragmentation patterns for structural elucidation. libretexts.org | Best sensitivity for quantitative measurement of organophosphorus flame retardants. nih.gov |

| NCI-MS | A soft ionization technique that is highly sensitive for electronegative compounds. researcher.life | High sensitivity and specificity for halogenated compounds. researcher.life | Preferred method for trace analysis of toxic organics in biological fluids. researcher.life |

| MS/MS (MRM) | Selects a precursor ion, fragments it, and monitors a specific product ion. wikipedia.org | High selectivity and sensitivity for quantification in complex matrices. proteomics.com.au | Used to monitor multiple PBDD/F congener groups in fire debris samples. waters.com |

Sample Preparation and Clean-up Protocols

Effective sample preparation is a critical step in the analysis of 2,3,4,8-TeBDF to remove interfering substances from the sample matrix and concentrate the analyte of interest.

Soxhlet Extraction

Soxhlet extraction is a classical and widely used technique for extracting compounds from solid samples. chromatographyonline.com The method involves continuously washing the sample with a condensed solvent, which allows for efficient extraction over several hours. chromatographyonline.com For the analysis of PBDD/Fs and PBDEs in dust and particulate matter, samples are often extracted with a solvent like toluene (B28343) for an extended period (e.g., 24 hours) using a Soxhlet apparatus. aaqr.org

Research Findings:

A study on PBDD/Fs in gym environments used Soxhlet extraction with toluene for 24 hours to extract the compounds from dust and PM₂.₅ filter samples. aaqr.org

Kinetic models have been developed to describe the Soxhlet extraction of compounds from natural matrices, helping to optimize the process. nih.gov

Pressurized Liquid Extraction (PLE)

Pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process. nih.govresearchgate.net By keeping the solvent in a liquid state above its normal boiling point, PLE can significantly reduce extraction times and solvent consumption compared to traditional methods like Soxhlet. nih.govmdpi.com This technique is effective for a wide range of contaminants, including persistent organic pollutants, from various solid and semi-solid matrices. nih.gov

Research Findings:

PLE has been applied to extract various contaminants from food, including flame retardants, using solvents like hexane (B92381) or hexane/ethanol mixtures at elevated temperatures and pressures. nih.gov

Studies on natural products have shown that PLE can be optimized by adjusting parameters such as temperature, solvent composition, and extraction time to maximize the yield of target compounds. nih.govmdpi.com

Interactive Data Table: Comparison of Extraction Techniques

| Technique | Principle | Advantages | Disadvantages | Typical Application for PBDD/F-like Compounds |

| Soxhlet Extraction | Continuous extraction of a solid sample with a cycling fresh solvent. chromatographyonline.com | Exhaustive extraction, well-established method. | Time-consuming (6-48 hours), large solvent consumption. chromatographyonline.com | Extraction of PBDD/Fs from dust and air filters using toluene. aaqr.org |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperatures and pressures. nih.gov | Fast (minutes), low solvent consumption, automated. nih.govmdpi.com | High initial instrument cost. | Extraction of flame retardants from food and environmental solids. nih.gov |

Multi-step Purification Methodologies (e.g., Gel Permeation Chromatography, Solid Phase Extraction)

Effective purification is a critical prerequisite for the accurate analysis of 2,3,4,8-TeBDF, serving to isolate the target analyte from complex sample matrices. This is often a multi-step process involving techniques such as gel permeation chromatography (GPC) and solid phase extraction (SPE).

Gel Permeation Chromatography (GPC) , a form of size-exclusion chromatography, separates molecules based on their size or hydrodynamic volume. wikipedia.orgslideshare.net In the context of 2,3,4,8-TeBDF analysis, GPC is employed to remove high-molecular-weight substances, such as lipids, which are often present in biological samples. researchgate.net The sample extract is passed through a column packed with porous gel beads. Larger molecules are excluded from the pores and thus elute more quickly, while smaller molecules, including 2,3,4,8-TeBDF, penetrate the pores to varying degrees and have a longer retention time. wikipedia.orgslideshare.net This technique is particularly valuable in the analysis of polymers and can be adapted for high-temperature operation when dealing with semi-crystalline polyolefins. polymerchar.com

Solid Phase Extraction (SPE) is a versatile and widely used technique for sample clean-up and concentration. nih.govyoutube.com The fundamental principle of SPE involves partitioning the analyte between a solid sorbent and a liquid mobile phase. youtube.com For the analysis of 2,3,4,8-TeBDF and other polybrominated dibenzofurans (PBDFs), various SPE sorbents can be utilized, including silica (B1680970) gel, alumina, and carbon-based materials. The choice of sorbent and elution solvents is tailored to the specific properties of the analyte and the matrix. A typical SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. youtube.com Automated SPE systems can enhance reproducibility and sample throughput. thermofisher.com Disk-type SPE has been shown to be effective for analyzing trace levels of dioxin-like compounds in large volume water samples. researchgate.net

The following table provides an overview of these multi-step purification methodologies:

Interactive Data Table: Multi-step Purification Methodologies| Methodology | Principle of Separation | Primary Application in 2,3,4,8-TeBDF Analysis | Common Sorbents/Phases |

|---|---|---|---|

| Gel Permeation Chromatography (GPC) | Size exclusion | Removal of high-molecular-weight interferences (e.g., lipids) | Porous polystyrene-divinylbenzene beads |

| Solid Phase Extraction (SPE) | Partitioning between solid and liquid phases | Analyte clean-up and concentration | Silica gel, alumina, florisil, carbon |

Quantification Techniques

Isotope dilution mass spectrometry (IDMS) is the gold standard for the accurate quantification of trace organic contaminants, including 2,3,4,8-TeBDF. wikipedia.orgyoutube.com This technique relies on the use of a stable isotopically labeled analog of the target analyte as an internal standard. wikipedia.orgnih.gov For the analysis of 2,3,4,8-TeBDF, a known amount of a ¹³C-labeled 2,3,4,8-TeBDF standard is added to the sample at the beginning of the analytical procedure. isotope.comlibios.fr

Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during extraction, clean-up, and instrumental analysis. youtube.com By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be accurately calculated, correcting for any procedural losses. wikipedia.org This approach significantly improves the accuracy and precision of the quantification, especially at the low concentrations at which these compounds are typically found. isotope.com The use of ¹³C-labeled standards is generally preferred over deuterium (B1214612) (²H)-labeled standards as they are less likely to exhibit chromatographic separation from the native compound. nih.gov

Bioanalytical Screening Methods

The Dioxin-Responsive Chemical Activated Luciferase Gene Expression (DR-CALUX) bioassay is a cell-based method used for the screening and semi-quantitative analysis of dioxin-like compounds, including 2,3,4,8-TeBDF. biodetectionsystems.combiodetectionsystems.comberthold.com This bioassay utilizes a genetically modified rat hepatoma cell line (H4IIE) that contains the firefly luciferase gene coupled to dioxin responsive elements (DREs). biodetectionsystems.combiodetectionsystems.com

Dioxin-like compounds, such as 2,3,4,8-TeBDF, can bind to the aryl hydrocarbon receptor (AhR) within the cells. nih.govnih.gov This complex then translocates to the nucleus and binds to the DREs, initiating the transcription of the luciferase gene. nih.gov The subsequent addition of a substrate for luciferase results in the emission of light, the intensity of which is proportional to the amount of dioxin-like compounds present in the sample. biodetectionsystems.combiodetectionsystems.com

The results of the DR-CALUX bioassay are typically expressed as bioanalytical equivalents (BEQs) relative to a reference compound, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). biodetectionsystems.com While the DR-CALUX assay is a powerful screening tool due to its high sensitivity and throughput, it does not provide information on the specific congeners present in a sample. nih.govnih.gov Therefore, confirmatory analysis by instrumental methods like GC-MS is often required for samples that show a significant response in the bioassay. nih.gov

The following table summarizes the key features of the DR-CALUX bioassay:

Interactive Data Table: DR-CALUX Bioassay| Feature | Description |

|---|---|

| Principle | Measurement of luciferase gene expression induced by the binding of dioxin-like compounds to the Aryl Hydrocarbon Receptor (AhR). |

| Cell Line | Genetically modified rat hepatoma cells (H4IIE). |

| Output | Light emission, proportional to the total dioxin-like activity. |

| Units | Bioanalytical Equivalents (BEQs) relative to 2,3,7,8-TCDD. |

| Application | High-throughput screening of environmental and biological samples for dioxin-like compounds. |

Challenges and Method Optimization in Tetrabromodibenzofuran Analysis

The accurate quantification of polybrominated dibenzofurans, particularly the higher brominated congeners, presents several analytical challenges. nih.gov As the degree of bromination increases, the physicochemical properties of the congeners can change, potentially affecting their behavior during extraction and chromatographic separation. nih.gov This can lead to analytical uncertainty and reduced accuracy and precision. nih.gov

One of the primary challenges is the availability of a complete set of certified analytical standards for all PBDD/F congeners. The lack of standards for some congeners necessitates the use of relative response factors from other congeners for quantification, which can introduce errors. Furthermore, the co-elution of different congeners in the gas chromatograph can complicate accurate quantification, especially in complex environmental mixtures.

Method optimization is crucial to address these challenges. This includes the careful selection of chromatographic columns and temperature programs to achieve the best possible separation of congeners. The use of high-resolution mass spectrometry (HRMS) is essential for distinguishing between different congeners and for achieving the low detection limits required for environmental monitoring. Continuous efforts are being made to synthesize and certify a wider range of PBDD/F standards to improve the accuracy of quantification.

Interference from Polybrominated Diphenyl Ethers

A significant hurdle in the accurate quantification of 2,3,4,8-tetrabromodibenzofuran and other polybrominated dibenzofurans (PBDFs) is the interference from polybrominated diphenyl ethers (PBDEs). researchgate.netkyoto-u.ac.jp PBDEs are structurally similar to PBDFs and are often present in much higher concentrations in environmental and biological samples, which complicates the analytical process. researchgate.net

The co-elution of PBDEs and PBDFs during chromatographic analysis is a primary concern. researchgate.net Due to their similar chemical properties, these two groups of compounds can have overlapping retention times, making it difficult to distinguish and accurately measure the concentration of individual PBDF congeners. This is particularly problematic in gas chromatography-mass spectrometry (GC-MS) analysis, where fragments of PBDEs can be misidentified as PBDFs. researchgate.net

To mitigate this interference, specialized clean-up procedures are necessary to separate PBDFs from the bulk of PBDEs before instrumental analysis. researchgate.netresearchgate.net Column chromatography techniques using adsorbents like Florisil have been developed to fractionate the two chemical groups. researchgate.netresearchgate.net These methods aim to isolate the planar PBDFs from the non-planar PBDEs, thereby reducing the potential for analytical interference. researchgate.net The effectiveness of these separation techniques is crucial for obtaining reliable quantitative data on 2,3,4,8-tetrabromodibenzofuran.

Table 1: Analytical Interference between PBDEs and PBDFs

| Challenge | Description | Mitigation Strategy | Reference |

|---|---|---|---|

| Co-elution | PBDEs and PBDFs have similar retention times in chromatographic systems, leading to overlapping peaks. | Development of specialized clean-up procedures and fractionation. | researchgate.net |

| Mass Spectral Interference | Fragmentation of PBDEs in the mass spectrometer can produce ions that are identical to those of PBDFs. | Use of high-resolution mass spectrometry (HRMS) to differentiate between compounds with the same nominal mass. | researchgate.net |

| High Abundance of PBDEs | The concentration of PBDEs in samples is often significantly higher than that of PBDFs, overwhelming the analytical system. | Column chromatography with adsorbents like Florisil to separate the two compound classes prior to analysis. | researchgate.net |

Photolysis and Thermal Degradation During Analytical Procedures

The chemical transformation of related compounds into PBDFs during the analytical process itself presents another significant challenge. Both photolytic and thermal degradation of certain brominated flame retardants, particularly PBDEs, can lead to the formation of 2,3,4,8-tetrabromodibenzofuran and other PBDFs. cdu.edu.aunih.govresearchgate.net

Highly brominated PBDEs, such as decabromodiphenyl ether (BDE-209), are known to be susceptible to degradation under the influence of UV light and high temperatures, conditions that can be encountered during sample extraction, cleanup, and instrumental analysis. nih.gov The thermal degradation of BDE-209 can proceed through an intermolecular ring closure, which directly produces various brominated dibenzofurans. researchgate.net This means that the detected concentrations of PBDFs may be artificially inflated, not reflecting the true levels in the original sample but rather analytical artifacts.

The temperatures used in gas chromatograph injection ports and columns can be high enough to induce thermal degradation of less stable BFRs. cdu.edu.auacs.org This thermal stress can cause debromination and cyclization of PBDEs, forming PBDFs. nih.govresearchgate.net Consequently, careful optimization of analytical parameters, such as injection temperature and GC oven temperature programs, is essential to minimize the artificial formation of 2,3,4,8-tetrabromodibenzofuran during analysis. thermofisher.com

Optimization of Chromatographic Column Performance

Achieving clear separation of 2,3,4,8-tetrabromodibenzofuran from its numerous isomers and other related compounds is fundamental for accurate quantification. rudn.ruacs.org The performance of the gas chromatography column is therefore a critical factor. The choice of the stationary phase, column length, and operating conditions all play a vital role in the separation efficiency.

For the analysis of complex mixtures of halogenated compounds like PBDFs, high-resolution capillary columns are typically employed. rudn.ruepa.gov Columns with lengths of up to 60 meters are used to provide the necessary resolving power to separate closely eluting isomers. rudn.ruepa.gov The stationary phase chemistry is also crucial; both non-polar phases, such as DB-5, and more polar phases, like SP-2331, are utilized depending on the specific separation requirements. rudn.ruepa.gov

However, for thermally labile compounds, a different approach may be needed. Shorter columns, for instance, a 15-meter column, can be advantageous for analyzing higher brominated compounds that are prone to degradation at elevated temperatures. nih.govthermofisher.com The reduced residence time on the column minimizes the potential for thermal decomposition. thermofisher.com Furthermore, optimizing the carrier gas flow rate can also improve the simultaneous determination of a wide range of brominated compounds. nih.gov The development of multi-column systems and advanced optimization algorithms also offers new possibilities for enhancing the separation of complex mixtures. unige.chnih.govnih.gov

Table 2: Factors in Chromatographic Column Optimization for PBDF Analysis

| Factor | Considerations | Examples | Reference |

|---|---|---|---|

| Column Length | Longer columns generally provide better resolution for complex isomer mixtures. Shorter columns are better for thermally unstable compounds. | 60-m columns for isomer separation; 15-m columns for thermally labile compounds. | thermofisher.comrudn.ruepa.gov |

| Stationary Phase | The polarity of the stationary phase affects the separation selectivity. | Non-polar DB-5, polar SP-2331. | rudn.ruepa.gov |

| Carrier Gas Flow | Higher flow rates can shorten analysis time and improve the determination of a broader range of congeners. | Increased flow for simultaneous determination of multiple BDEs. | nih.gov |

| Injection Technique | Splitless injection is often recommended for trace-level analysis. | Splitless injection for environmental samples. | nih.gov |

Absence of Unified Analytical Methods for PBDFs

A significant overarching challenge in the field of PBDF research is the lack of universally standardized analytical methods. nih.gov While various methods are employed by different laboratories, the variations in these procedures can lead to discrepancies in reported data, making inter-laboratory comparisons difficult. kyoto-u.ac.jpnih.gov

The development of a single, unified method is complicated by several factors. The sheer number of possible PBDF congeners and the wide range of matrices in which they can be found (e.g., sediment, biota, air) necessitate method adaptations. researchgate.netnih.gov Furthermore, the lack of commercially available analytical standards for all PBDF congeners hinders the accurate calibration and validation of analytical methods. nih.gov

Interlaboratory comparison studies have shown improvements in the analysis of some brominated flame retardants over time, but challenges remain, especially for higher brominated compounds and for achieving clean separation from interfering substances. kyoto-u.ac.jpnih.gov The validation of any analytical method for its intended purpose is crucial, and any modification to an existing method requires re-validation to ensure the continued reliability of the results. nih.gov This need for method-specific validation, coupled with the inherent complexity of PBDF analysis, contributes to the current absence of a one-size-fits-all analytical approach.

Environmental Transport, Distribution, and Transformation of Tetrabromodibenzofurans

Environmental Distribution across Compartments

Atmospheric Transport and Spatial Distribution

Polybrominated dibenzofurans, including 2,3,7,8-TBDF, are released into the atmosphere primarily through thermal processes. The incineration of electronic waste containing brominated flame retardants is a significant source. acs.org Similarly, the combustion of municipal waste, accidental fires involving materials with brominated flame retardants, and certain industrial processes can lead to their atmospheric emission. wikipedia.org

Once in the atmosphere, these compounds can exist in the vapor phase or adsorbed onto particulate matter. wikipedia.org This dual state allows for both localized deposition and long-range atmospheric transport, leading to a wide spatial distribution. The chlorinated analogue, 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), is known to be released as a vapor from the burning of hazardous waste and can remain in the air as particles or be deposited on soil and water. wikipedia.org The distribution of these compounds in the atmosphere is influenced by meteorological conditions, with seasonal variations observed for related compounds. epa.gov For instance, studies on chlorinated dioxins and furans in urban residential areas have shown higher concentrations during winter and spring.

Aquatic Distribution in Water, Sediments, and Biota

Due to their low water solubility and high lipophilicity (fat-loving nature), tetrabromodibenzofurans are not typically found in high concentrations in the water column. Instead, they strongly adsorb to suspended particles and organic matter, eventually settling into the sediment. nih.gov Sediments, therefore, act as a major sink for these compounds in the aquatic environment. nih.gov

The presence of polybrominated and mixed halogenated dibenzofurans has been confirmed in marine surface sediments. nih.gov Once in the sediment, these persistent compounds can be taken up by benthic organisms, initiating their entry into the aquatic food web.

Bioaccumulation in aquatic biota is a significant concern. Fish and other aquatic organisms can accumulate these compounds from the surrounding water, sediment, and through their diet. ca.gov Studies on the chlorinated analogue, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), have shown that it accumulates to detectable levels in aquatic life. acs.org The biota-sediment accumulation factor (BSAF), which quantifies the accumulation of a chemical in an organism relative to the sediment concentration, has been determined for various related compounds in species like lake trout. wikipedia.org For polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDDs/PCDFs) with substitutions at the 2,3,7,8-positions, these factors were found to be larger than for other congeners, indicating a higher potential for bioaccumulation. wikipedia.org

Terrestrial Distribution in Soil and House Dust

The terrestrial environment, particularly soil, serves as a significant reservoir for tetrabromodibenzofurans. Deposition from the atmosphere is a primary pathway for soil contamination. nih.gov Industrial sites, such as electronic waste recycling facilities, have been identified as hotspots for polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). acs.orgclu-in.org In a study of an e-waste recycling facility in China, the total PBDD/F concentrations in soil samples ranged from 716 to 800,000 picograms per gram (pg/g) dry weight. acs.orgclu-in.org

House dust is another important terrestrial compartment where these compounds can accumulate. nih.gov Indoor sources include the degradation of consumer products containing brominated flame retardants, such as electronics and furniture. nih.gov PBDD/Fs have been reported as impurities in technical polybrominated diphenyl ether (PBDE) mixtures, which are widely used as flame retardants. acs.org Consequently, high concentrations of PBDD/Fs have been found in dust collected from television housings. acs.org A study of workshop-floor dust from an e-waste recycling facility found total PBDD/F concentrations ranging from 89,600 to 143,000 pg/g dry weight. acs.orgclu-in.org The presence of dioxin-like compounds in house dust is a potential route of human exposure, especially for children.

Bioaccumulation and Persistence in Environmental and Biological Matrices

The chemical structure of 2,3,7,8-substituted tetrabromodibenzofurans confers a high degree of persistence and a strong tendency to bioaccumulate in living organisms. Their resistance to metabolic breakdown and their lipophilic nature allow them to be stored in the fatty tissues of animals, leading to biomagnification through the food chain.

Detection in Food (e.g., seafood, eggs, broiler fat)

The accumulation of 2,3,7,8-TBDF in the food chain is a direct consequence of its environmental persistence and bioaccumulative properties. Several studies have documented its presence in various food products.

A notable instance involved the detection of 2,3,7,8-TBDF in eggs and broiler fat. nih.govclu-in.org The contamination was traced back to poultry feed, which contained the compound. nih.govclu-in.org In one investigation, a high broiler fat pool sample contained 31 pg/g fat of 2,3,7,8-TBDF. clu-in.org The feed itself was found to contain 3.6 pg/g of the compound, suggesting that contaminated feed additives like L-lysine or choline (B1196258) chloride were the likely source of the contamination in the broilers and eggs. nih.govclu-in.org While the levels in the tested feed additives were low (up to 2.3 pg/g in choline chloride), it was hypothesized that the additives used in the contaminated feed may have had higher concentrations. clu-in.org

Detection of 2,3,7,8-Tetrabromodibenzofuran (B3055897) in Poultry-Related Samples

| Sample Type | Concentration of 2,3,7,8-TBDF (pg/g) | Notes |

|---|---|---|

| High Broiler Fat Pool | 31 (per g fat) | Source: clu-in.org |

| Poultry Feed | 3.6 | Identified as the probable source of contamination. nih.govclu-in.org |

| Choline Chloride (Feed Additive) | Up to 2.3 | Considered a potential, though less direct, source. clu-in.org |

| L-lysine (Feed Additive) | Detected | Also identified as a potential source. nih.govclu-in.org |

Retention and Elimination Kinetics in Experimental Systems (e.g., mice)

Experimental studies using animal models, such as mice, provide valuable insights into the retention and elimination of 2,3,7,8-TBDF. These studies help to understand its biological persistence.

In a study involving oral exposure in C57BL/6J mice, the toxicokinetics of 2,3,7,8-tetrabromodibenzofuran (TeBDF) were compared to other brominated/chlorinated dibenzofurans and 2,3,7,8-TCDD. acs.org The results showed that 2,3,7,8-substituted compounds were substantially retained in the liver. acs.org The elimination of 2,3,7,8-TeBDF from the liver followed first-order kinetics with a calculated half-life of 8.8 days, which was comparable to the 8.7-day half-life of TCDD in the same experimental system. acs.org This indicates a significant potential for bioaccumulation. The primary elimination route for these 2,3,7,8-substituted dibenzofurans from the mouse liver was suggested to be passive portioning rather than metabolism. acs.org

Hepatic Elimination Half-Times of Dioxin-like Compounds in Mice

| Compound | Half-Time (days) |

|---|---|

| 2,3,7-Tribromo-8-chlorodibenzofuran (TrBCDF) | 5.6 |

| 2,3,7,8-Tetrabromodibenzofuran (TeBDF) | 8.8 acs.org |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 8.7 acs.org |

| 1,2,3,7,8-Pentabromodibenzofuran (PeBDF) | 13 |

Data sourced from a study on C57BL/6J mice. acs.org

The slow elimination of 2,3,7,8-TeBDF highlights its persistence in biological systems and underscores the potential underestimation of exposure risks associated with brominated dibenzofurans when relying solely on data from their less persistent chlorinated counterparts. acs.org

Degradation Pathways in Environmental Media

The degradation of tetrabromodibenzofurans in the environment can occur through several pathways, including photolytic transformation, thermal degradation, and biotransformation. These processes can lead to the formation of less brominated and potentially less toxic compounds, although the complete mineralization of these persistent molecules is a slow process.

Photolytic degradation is a significant pathway for the transformation of polyhalogenated dibenzofurans in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. While specific kinetic data for the photolytic debromination of 2,3,7,8-tetrabromodibenzofuran (2,3,7,8-TeBDF) is limited, studies on analogous chlorinated and other brominated compounds provide valuable insights into its likely behavior.

Research on 2,3,4,7,8-pentachlorodibenzofuran (B44125) (PCDF) has shown that direct aqueous photolysis is slow; however, the presence of naturally occurring photosensitizers in lake water can dramatically increase the degradation rate by over 240-fold. nih.gov This indirect photolysis, sensitized by dissolved humic material, is a crucial process for the environmental breakdown of these compounds. nih.gov Similarly, studies on the photodegradation of 2,3,7,8-tetrachlorodibenzofuran (TCDF) have demonstrated that UV irradiation can lead to its decomposition, a process that can be significantly enhanced by the presence of photocatalysts such as titanium dioxide (TiO2) and silver-doped zeolites. cetjournal.itisotope.com For instance, the photodegradation of TCDF in the presence of a Ti-Si oxide composite under UV irradiation resulted in 98-99% degradation after 70 minutes, a rate 4.3 times faster than without the catalyst. isotope.com The primary degradation product identified was a less chlorinated congener, indicating that dechlorination is a key step in the photolytic pathway. isotope.com

Studies on brominated compounds, such as the flame retardant decabromodiphenyl ether (BDE-209), have shown that photolytic debromination is a viable degradation pathway, leading to the formation of lower brominated congeners. aaqr.org The half-life for the photolysis of BDE-209 was found to be highly dependent on the matrix, ranging from less than 15 minutes in toluene (B28343) to between 40 and 200 hours on natural matrices like sand, sediment, and soil. aaqr.org This suggests that the environmental matrix plays a critical role in the kinetics of photolytic debromination. It is therefore reasonable to infer that 2,3,7,8-TeBDF undergoes photolytic debromination in the environment, with the rate being significantly influenced by the presence of photosensitizers and the nature of the environmental compartment.

Table 1: Photodegradation of Related Halogenated Aromatic Compounds This table presents data on the photodegradation of compounds structurally related to 2,3,7,8-Tetrabromodibenzofuran to infer its likely environmental behavior.

| Compound | Experimental Conditions | Key Findings | Reference |

| 2,3,4,7,8-Pentachlorodibenzofuran (PCDF) | Sunlight in distilled vs. lake water | Rate in lake water >240 times faster due to natural sensitizers. | nih.gov |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | UV irradiation with Ti-Si oxide catalyst | 98-99% degradation in 70 minutes; formation of less chlorinated congeners. | isotope.com |

| Decabromodiphenyl ether (BDE-209) | Artificial and natural sunlight on various matrices | Photolytic debromination observed; half-life varied from <15 min (toluene) to 40-200 h (natural matrices). | aaqr.org |

Thermal degradation is a significant transformation pathway for polybrominated dibenzofurans (PBDFs), particularly in contexts such as waste incineration, industrial processes, and accidental fires. iaeg.comnih.gov The thermal decomposition of brominated flame retardants (BFRs), which are widely used in various consumer and industrial products, is a major source of PBDFs in the environment. iaeg.comnih.gov These processes typically occur at temperatures ranging from 280 to 900°C. iaeg.comresearchgate.net

During thermal degradation, BFRs can break down to form a variety of brominated products of incomplete combustion, including brominated benzenes and phenols, which can then act as precursors for the formation of PBDFs. iaeg.com The congener profile of the resulting PBDFs can be influenced by several factors, including the specific BFR, the presence of other materials, temperature, and oxygen concentration. iaeg.comresearchgate.net For instance, the thermolysis of polybrominated diphenyl ethers (PBDPEs) has been shown to produce a range of mono- to octabrominated dibenzofurans. epa.gov However, one study noted that 2,3,7,8-tetrabromodibenzofuran was not a major product from the thermolysis of PBDPEs. epa.gov

The thermal decomposition of tetrabromobisphenol A (TBBPA), another common BFR, has been found to produce bromophenols such as 2-bromophenol, 4-bromophenol, 2,4-dibromophenol (B41371), and 2,4,6-tribromophenol (B41969), which can serve as building blocks for the formation of various PBDF congeners. cetjournal.it The specific conditions of the thermal process will ultimately determine the likelihood and extent of 2,3,7,8-TeBDF formation.

Further insights into the biotransformation of 2,3,7,8-substituted furans can be gained from studies on its chlorinated analogue, 2,3,7,8-tetrachlorodibenzofuran (TCDF). In rats, the major biliary metabolites of TCDF have been identified as 4-hydroxy-2,3,7,8-tetrachlorodibenzofuran and 3-hydroxy-2,7,8-trichlorodibenzofuran. cetjournal.it This indicates that hydroxylation, followed by potential dechlorination, is a key biotransformation pathway for these types of compounds. It is plausible that 2,3,7,8-TeBDF follows a similar metabolic fate, undergoing hydroxylation to form monohydroxylated metabolites, which may then be further conjugated and excreted. The specific position of hydroxylation can influence the subsequent toxicity and elimination rate of the metabolite.

Congener-Specific Environmental Profiles and Source Apportionment

The analysis of congener-specific profiles of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) in various environmental matrices is a powerful tool for identifying and apportioning their sources. nih.govnih.gov Different sources, such as industrial emissions, combustion processes, and the degradation of commercial BFRs, often produce characteristic patterns of PBDD/F congeners. nih.govnih.gov

Major sources of PBDD/Fs in the environment include the thermal degradation of BFRs and unintentional formation during industrial thermal processes. iaeg.com For example, emissions from electric arc furnaces in steelmaking plants have been found to contain significant levels of PBDD/Fs, with congener patterns varying depending on the raw materials used. researchgate.net Similarly, the incineration of municipal and industrial waste can release complex mixtures of PBDD/Fs into the atmosphere. aaqr.orgmdpi.com

Once released into the environment, these compounds can be found in various compartments. Due to their lipophilicity, they tend to adsorb to soil and sediment particles. epa.govnih.gov Studies on the chlorinated analogue, 2,3,7,8-TCDD, have shown that it remains strongly sorbed to sediments and has low mobility in soil, reducing the likelihood of groundwater contamination. epa.gov However, particle-mediated transport can contribute to its distribution in aquatic systems. elsevierpure.com

In biota, 2,3,7,8-substituted congeners of both chlorinated and likely brominated dioxins and furans tend to have larger biota-sediment accumulation factors (BSAFs) compared to other congeners, indicating a higher potential for bioaccumulation. nih.gov The congener profiles in environmental samples, such as sediment and biota, can be compared to the profiles from known sources to trace the origins of the contamination. For instance, the PBDD/F patterns in house dust and sewage sludge have been linked to the wear and tear of consumer products containing BFRs. nih.gov

Molecular and Mechanistic Research on Tetrabromodibenzofurans

: The Aryl Hydrocarbon Receptor (AhR) Activation Pathway

The biological effects of 2,3,4,8-Tetrabromodibenzofuran, like other dioxin-like compounds, are primarily mediated through a well-characterized signaling pathway involving the Aryl Hydrocarbon Receptor (AhR). This ligand-activated transcription factor is central to the cellular response to a variety of environmental contaminants. The activation of this pathway is a multi-step process that begins in the cytoplasm and culminates in the altered expression of target genes within the nucleus.

Ligand Binding and Cytosolic Complex Dissociation

The initiation of the AhR pathway for 2,3,4,8-Tetrabromodibenzofuran involves its binding to the AhR, which resides in the cell's cytoplasm in an inactive complex. This complex includes several chaperone proteins, most notably heat shock protein 90 (hsp90), as well as co-chaperones like p23 and XAP2 (also known as AIP or ARA9). The binding of a ligand, such as 2,3,4,8-Tetrabromodibenzofuran, to the PAS B domain of the AhR is a critical first step that induces a conformational change in the receptor protein. This change leads to the dissociation of the chaperone proteins, unmasking a nuclear localization signal on the AhR.

Nuclear Translocation and Heterodimerization with ARNT

Once freed from its cytosolic complex, the ligand-bound AhR translocates into the nucleus. Inside the nucleus, it seeks out and forms a heterodimer with another bHLH-PAS protein, the AhR Nuclear Translocator (ARNT). The dimerization of the AhR with ARNT is a pivotal event, as this new complex is the transcriptionally active form that can directly interact with the cell's DNA. This partnership is essential for the receptor to carry out its function as a regulator of gene expression.

Xenobiotic Response Element (XRE) Binding and Transcriptional Activation

The AhR/ARNT heterodimer possesses a high affinity for specific DNA sequences known as Xenobiotic Response Elements (XREs), also sometimes referred to as Dioxin Response Elements (DREs). These XREs are located in the promoter regions of target genes. The binding of the AhR/ARNT complex to these elements allows for the recruitment of various co-activator proteins and the general transcriptional machinery to the promoter. This assembly then initiates the transcription of the downstream genes into messenger RNA (mRNA).

Induction of Gene Expression (e.g., Cytochrome P4501A1/1B1, luciferase)

The transcriptional activation by the AhR/ARNT complex leads to an increased expression of a battery of genes. Among the most well-studied and sensitive of these are the genes for cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes are involved in the metabolism of xenobiotics. The induction of CYP1A1 is a hallmark of AhR activation and is often used as a biomarker for exposure to dioxin-like compounds.

In experimental settings, the activation of the AhR pathway by compounds like 2,3,4,8-Tetrabromodibenzofuran is frequently studied using reporter gene assays. In these systems, the XRE sequence is linked to a reporter gene, such as that for luciferase. The amount of light produced by the luciferase enzyme upon addition of its substrate provides a quantitative measure of the extent to which the compound of interest has activated the AhR and induced gene expression. While specific quantitative data for the induction of luciferase by 2,3,4,8-Tetrabromodibenzofuran is not extensively detailed in publicly available literature, this method is a standard for assessing the potency of such compounds.

Structure-Activity Relationship (SAR) Studies for Dioxin-like Activity

The potency of dioxin-like compounds is not uniform across all congeners. The number and position of the halogen atoms on the dibenzofuran (B1670420) rings are critical determinants of a compound's ability to bind to the AhR and elicit a biological response.

Significance of Bromination Pattern for Biological Potency (e.g., 2,3,7,8-substitution)

Extensive research on both chlorinated and brominated dioxins and dibenzofurans has established a clear structure-activity relationship (SAR). The highest biological potency is consistently observed in congeners that have halogen substitutions at the lateral positions, specifically at carbons 2, 3, 7, and 8. nih.gov This "2,3,7,8-substitution" allows the molecule to adopt a planar or near-planar conformation, which is thought to be a prerequisite for high-affinity binding to the AhR's ligand-binding pocket.

For 2,3,4,8-Tetrabromodibenzofuran, the bromination pattern is a mixture of lateral (2, 8) and non-lateral (4) positions. The presence of bromine atoms at positions 2 and 8 fulfills part of the requirement for high-potency congeners. However, the substitution at the 4-position and the lack of substitution at the 3 and 7 positions mean that it does not conform to the classic 2,3,7,8-substitution pattern associated with the most potent dioxin-like compounds. Consequently, based on established SAR principles, it is predicted that 2,3,4,8-Tetrabromodibenzofuran would have a significantly lower binding affinity for the AhR and, therefore, a much lower dioxin-like potency compared to its 2,3,7,8-substituted counterparts like 2,3,7,8-Tetrabromodibenzofuran (B3055897). While direct comparative potency data for 2,3,4,8-Tetrabromodibenzofuran is scarce in scientific literature, the principles of SAR are fundamental in predicting its biological activity.

Comparative Potency Assessments with Polychlorinated Analogs

The biological potency of tetrabromodibenzofurans, including the specific congener 2,3,4,8-tetrabromodibenzofuran, is often evaluated in comparison to their polychlorinated analogs, such as polychlorinated dibenzofurans (PCDFs). These comparisons are crucial for understanding the potential risks associated with exposure to brominated flame retardants and byproducts, which can contain these compounds. The primary mechanism of toxicity for many of these compounds is mediated through the aryl hydrocarbon receptor (AhR), and their potency is often expressed in terms of toxic equivalency factors (TEFs), which relate the potency of a specific congener to that of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

In general, 2,3,7,8-substituted brominated congeners are understood to elicit a spectrum of toxic effects similar to that of TCDD, although there are congener-specific differences in potency. nih.gov Research indicates that polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) can contribute significantly to the total dioxin toxic equivalencies (TEQs) in daily human background exposure. nih.gov

Studies comparing the induction of aryl hydrocarbon hydroxylase (AHH), an enzyme activity mediated by the AhR, have shown that the order of inducing ability is generally TCDD > PCDFs > polychlorinated biphenyls (PCBs). nih.gov For instance, 2,3,7,8-tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF) and 2,3,4,7,8-pentachlorodibenzofuran (B44125) (2,3,4,7,8-PentaCDF) have been shown to significantly induce hepatic AHH activity. nih.gov While specific data for 2,3,4,8-tetrabromodibenzofuran is limited, the potency of brominated congeners is generally considered to be in a similar range to their chlorinated counterparts, often within one order of magnitude. nih.gov

The following table provides a comparative overview of the relative potencies of some brominated and chlorinated dibenzofurans.

| Compound | Relative Potency (Compared to TCDD) | Endpoint | Species/System |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.5 | EROD Induction | Rainbow Trout |

| 2,3,4,7,8-Pentachlorodibenzofuran (PnCDF) | 2 | EROD Induction | Rainbow Trout |

| 1,2,3,7,8-Pentachlorodibenzofuran (PnCDF) | 0.4 | EROD Induction | Rainbow Trout |

| 2,3,7,8-Tetrabromodibenzodioxin (TeBDD) | 0.03-0.15 (dose-based), 0.63-4.5 (tissue-based) | CYP1A1 Induction | Mammalian models |

EROD: Ethoxyresorufin-O-deethylase, a marker of AhR activation. Data synthesized from multiple sources for comparative purposes.

Isomer-Specific Biochemical Responses (e.g., for 2,3,7,8-Tetrabromodibenzofuran)

While specific biochemical response data for 2,3,4,8-tetrabromodibenzofuran are scarce, extensive research on the closely related and highly toxic isomer, 2,3,7,8-tetrabromodibenzofuran, and its chlorinated analog, 2,3,7,8-TCDF, provides significant insights into the likely biochemical effects. The toxicity of these compounds is largely mediated by their binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.

Upon binding, the AhR-ligand complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). This leads to the altered transcription of a wide array of genes, most notably those involved in xenobiotic metabolism, such as cytochrome P450 enzymes CYP1A1 and CYP1B1. researchgate.net

Isomer-specific responses are often related to the planarity of the molecule and the positions of the halogen atoms, which influence the binding affinity to the AhR. The 2,3,7,8-substitution pattern is considered the most toxicologically active for both chlorinated and brominated dibenzofurans.

Key biochemical responses associated with exposure to 2,3,7,8-substituted congeners include:

Enzyme Induction: A hallmark response is the potent induction of Phase I and Phase II drug-metabolizing enzymes. For example, 2,3,7,8-TCDF is a significant inducer of hepatic and pulmonary aryl hydrocarbon hydroxylase (AHH) activity. nih.gov

Endocrine Disruption: These compounds can interfere with hormonal signaling pathways. For instance, TCDD, the prototypical dioxin, exhibits anti-estrogenic effects and can disrupt the pituitary-gonadal axis. wikipedia.orgnih.gov

Alterations in Cellular Growth and Differentiation: AhR activation can lead to changes in cell proliferation and differentiation, which is a basis for the observed carcinogenicity of some congeners. wikipedia.org

Immunotoxicity: The thymus is a primary target, and exposure can lead to thymic atrophy and immunosuppression. nih.gov

Wasting Syndrome: A characteristic effect of exposure to high doses of these compounds is a progressive loss of body weight. nih.govnih.gov

The following table summarizes some of the key biochemical effects observed for 2,3,7,8-TCDD, which are generally considered representative for other potent AhR agonists like 2,3,7,8-tetrabromodibenzofuran.

| Biochemical Effect | Description |

| CYP1A1/CYP1B1 Induction | Significant upregulation of cytochrome P450 enzymes involved in metabolizing foreign compounds. |

| Hepatomegaly | Enlargement of the liver, often associated with the induction of metabolic enzymes. nih.gov |

| Decreased Lipoprotein Lipase (LPL) Activity | Can contribute to alterations in lipid metabolism and the wasting syndrome. nih.gov |

| Thymic Atrophy | Reduction in the size of the thymus gland, leading to impaired immune function. nih.gov |

| Altered Glucose Transport | Changes in glucose transporter activity have been observed. nih.gov |

Interactions with Cellular Signaling Pathways Beyond AhR

While the aryl hydrocarbon receptor (AhR) is the primary mediator of the toxicity of tetrabromodibenzofurans, emerging research indicates that these compounds can also interact with other cellular signaling pathways, both in an AhR-dependent and AhR-independent manner. These non-canonical pathways can contribute to the diverse range of biological effects observed.

AhR-Dependent Crosstalk:

The activated AhR can engage in crosstalk with several other signaling pathways. For instance, there is evidence of interaction between the AhR and the signaling pathways of the estrogen receptor, nuclear factor-kappaB (NF-κB), and the retinoblastoma protein. nih.gov The AhR complex can also interact with various regulatory and signaling proteins, including protein kinases and phosphatases, which can modulate downstream cellular responses. nih.gov

A notable example of this crosstalk involves the epidermal growth factor receptor (EGFR). Studies with TCDD have shown that it can induce the production of tumor necrosis factor-alpha (TNF-α) through a pathway that involves the sequential activation of AhR, EGFR, and the extracellular signal-regulated kinase (ERK). nih.gov

Potential AhR-Independent Pathways:

Some effects of halogenated aromatic hydrocarbons may not be directly mediated by the canonical AhR/ARNT/XRE signaling pathway. For example, certain polybrominated diphenyl ethers (PBDEs), which are structurally related to dibenzofurans, have been shown to bind to the AhR but not activate the subsequent transcription of target genes, suggesting a potential for antagonistic effects or the involvement of other mechanisms. nih.gov

Furthermore, there is evidence of crosstalk between the AhR and the JAK/STAT signaling pathway, which is crucial for immune responses. nih.gov The AhR can influence, and be influenced by, components of the JAK/STAT pathway, suggesting a complex interplay that can modulate inflammatory and immune processes.

The table below lists some of the cellular signaling pathways that have been shown to interact with the AhR, which may also be relevant for tetrabromodibenzofurans.

| Interacting Signaling Pathway | Potential Consequence of Interaction |

| Estrogen Receptor (ER) Pathway | Modulation of hormonal responses, potential for endocrine disruption. nih.gov |

| Nuclear Factor-kappaB (NF-κB) Pathway | Alteration of inflammatory and immune responses. nih.gov |

| Epidermal Growth Factor Receptor (EGFR) Pathway | Can lead to the production of inflammatory cytokines like TNF-α. nih.gov |

| JAK/STAT Pathway | Crosstalk can influence immune regulation and inflammatory responses. nih.gov |

| Retinoblastoma (Rb) Protein Pathway | Potential for effects on cell cycle control and proliferation. nih.gov |

Computational Chemistry and in Silico Modeling of Tetrabromodibenzofurans

Quantum Mechanical and Molecular Orbital Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to investigate the fundamental electronic properties of molecules. These studies are crucial for understanding the reactivity and potential interactions of tetrabromodibenzofurans with biological systems.

Quantum chemical calculations are employed to predict the electronic structure and reactivity of halogenated dibenzofurans. While specific studies on 2,3,4,8-tetrabromodibenzofuran are not extensively detailed in the public domain, the principles are well-established from research on analogous compounds like 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF). nih.gov

Computational studies have been instrumental in elucidating the reaction mechanisms of halogenated dibenzofurans with various chemical species, including reactive oxygen species like hydrogen peroxide. nih.gov For the analogous 2,3,7,8-tetrachlorodibenzofuran (TCDF), DFT studies have detailed its reaction with hydrogen peroxide. nih.gov The proposed mechanism, which is expected to be similar for brominated congeners, involves several key steps:

Formation of a Molecular Complex : Initially, a molecular complex is formed between the dibenzofuran (B1670420) and hydrogen peroxide. nih.gov

Nucleophilic Aromatic Substitution : In the presence of water, hydrogen peroxide acts as a nucleophile, attacking the carbon-chlorine bond of the TCDF molecule to form an intermediate with an O-O bond. nih.gov

Homolytic Cleavage : The O-O bond in the intermediate then undergoes homolytic cleavage, leading to the formation of radical products. nih.gov

Notably, these theoretical studies have also explored the influence of different substituents, including bromine, on the reactivity, providing a framework for understanding the behavior of 2,3,4,8-Tetrabromodibenzofuran. nih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. These models are particularly valuable for predicting the toxicity of large numbers of chemicals based on a smaller set of experimentally tested compounds.